Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-
Description
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- is a tertiary amide characterized by a central acetamide backbone substituted with two phenyl groups at the C2 position and a diethylaminoethyl group attached to the nitrogen atom. Its molecular formula is C20H26N2O, with a molecular weight of 310.44 g/mol. The compound’s structure combines lipophilic phenyl groups with a hydrophilic diethylaminoethyl moiety, influencing its physicochemical properties and biological interactions.
Key structural features:
- N-(2-(Diethylamino)ethyl) side chain: Provides a basic tertiary amine, contributing to solubility in acidic environments and possible receptor-binding interactions .
Properties
CAS No. |
2618-52-2 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O/c1-3-22(4-2)16-15-21-20(23)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3,(H,21,23) |
InChI Key |
HQVIMCDEPSJKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | N-(2-diethylaminoethyl)-2,2-diphenyl-acetamide |
| Molecular Formula | C20H26N2O |
| Molecular Weight | 310.43 g/mol |
| CAS Number | 2618-52-2 |
| Functional Groups | Acetamide, diphenyl, diethylaminoethyl |
The compound contains an acetamide functional group attached to a 2,2-diphenyl moiety and a 2-(diethylamino)ethyl substituent, which contributes to its chemical reactivity and pharmacological potential.
Preparation Methods
Overview
The synthesis of N-(2-diethylaminoethyl)-2,2-diphenyl-acetamide generally involves the formation of the amide bond between a diphenyl-substituted acetic acid derivative and a diethylaminoethyl amine derivative. Several synthetic routes have been reported in patents and literature, focusing on optimizing yield, cost, and product stability.
Synthetic Route Based on Acetamide Formation
A common strategy involves the reaction of 2,2-diphenylacetic acid derivatives (such as esters or acid chlorides) with 2-(diethylamino)ethylamine under controlled conditions to form the target amide.
Reaction of 2,2-Diphenylacetyl Chloride with 2-(Diethylamino)ethylamine
- Step 1: Preparation of 2,2-diphenylacetyl chloride by reacting 2,2-diphenylacetic acid with thionyl chloride or oxalyl chloride under reflux.
- Step 2: The acid chloride is then reacted with 2-(diethylamino)ethylamine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the exothermic reaction.
- Step 3: The reaction mixture is stirred for several hours to complete amidation.
- Step 4: Work-up involves aqueous extraction, washing, and purification by recrystallization or chromatography.
This method provides good yields and purity but requires careful handling of acid chlorides and moisture-sensitive intermediates.
Alternative Method: Ester-Ammonia Reaction Followed by Aminoalkylation
Another approach involves:
- Step 1: Synthesis of methyl or ethyl 2,2-diphenylacetate by esterification of 2,2-diphenylacetic acid with methanol or ethanol in the presence of acid catalysts.
- Step 2: Reaction of the ester with ammonia or amines to form the corresponding amide.
- Step 3: Subsequent alkylation with diethylaminoethyl halides (e.g., 2-chloro-N,N-diethylamine) under basic conditions to introduce the diethylaminoethyl side chain.
This route is advantageous for avoiding acid chlorides but may require longer reaction times and additional purification steps.
Improved Synthesis via Phase Transfer Catalysis and Base Assistance
A patent (CN101538223A) describes a method for related acetamide derivatives involving:
- Use of N-(2-phenyl)ethyl-2-aminoacetamide reacting with chloroacetaldehyde dimethyl acetal in the presence of a base (organic bases like triethylamine or inorganic bases like potassium carbonate) and a phase transfer catalyst.
- The reaction proceeds in a biphasic system (organic solvent and water) at 0–90°C.
- After reaction completion, the organic layer is separated, solvent removed, and the product is converted to a stable salt by passing dry hydrogen chloride or hydrogen bromide gas.
This method improves yield, reduces raw material consumption, and enhances product stability by controlling reaction equilibrium and minimizing side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Acid Chloride + Amine | 2,2-Diphenylacetyl chloride + 2-(diethylamino)ethylamine | Low temp, inert solvent, 0–5°C | High purity, straightforward | Moisture sensitive, hazardous reagents | Moderate to high |
| Ester + Ammonia + Alkylation | 2,2-Diphenylacetate ester + NH3 + diethylaminoethyl halide | Reflux, acidic/basic conditions | Avoids acid chlorides | Multi-step, longer reaction time | Moderate |
| Base & Phase Transfer Catalysis | N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal + base + PTC | 0–90°C, biphasic system | High yield, cost-effective, stable product | Requires phase transfer catalyst | High (up to 90%) |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and purity.
- Mass Spectrometry (MS) : For molecular weight verification.
- Chromatography (HPLC or column chromatography) : To purify the final product.
- Melting Point Determination : To assess purity and identity.
These techniques are standard for ensuring the quality and reproducibility of the synthesized compound.
Summary and Recommendations
The preparation of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- can be achieved through several synthetic routes, with the choice depending on available reagents, desired scale, and purity requirements. The acid chloride amidation method is classical and effective but involves handling sensitive reagents. Ester-based routes provide safer alternatives but may be more complex. The phase transfer catalysis approach offers an innovative, high-yielding, and cost-effective method, especially for related acetamide derivatives.
For industrial or large-scale synthesis, the base-assisted phase transfer catalysis method is recommended due to its improved yield, reduced raw material consumption, and product stability.
Chemical Reactions Analysis
Acylation Reactions
The tertiary amine group in the diethylaminoethyl side chain undergoes acylation under mild conditions. For instance:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation of amine | Acetic anhydride, RT, 2 hours | N-(2-(diethylamino)ethyl)-2,2-diphenylacetamide acetylated at the amine site |
This reaction exploits the nucleophilic nature of the tertiary amine, forming stable amide derivatives. The presence of electron-donating ethyl groups enhances reactivity toward acylating agents.
Salt Formation
The compound readily forms salts via protonation of the tertiary amine, improving solubility for pharmacological applications:
| Reaction | Acid Used | Product | Conditions | Reference |
|---|---|---|---|---|
| Hydrochloride salt formation | HCl (gaseous) | N-(2-(diethylamino)ethyl)-2,2-diphenylacetamide hydrochloride | Methanol, 0–5°C, 1 hour |
The hydrochloride salt (PubChem CID 57280) exhibits a molecular weight of 438.0 g/mol and is structurally confirmed via SMILES and InChI data .
Esterification and Amidation
While direct esterification of this compound is not explicitly documented, analogous reactions for structurally related acetamides provide mechanistic insights:
These steps highlight the compound’s potential derivatization via intermediate esters, a pathway applicable to its synthesis .
Alkylation and Quaternary Ammonium Salt Formation
The diethylaminoethyl group can undergo alkylation to form quaternary ammonium salts, enhancing cationic character:
| Reaction | Alkylating Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Quaternary salt synthesis | Methyl iodide | N-(2-(triethylammonium)ethyl)-2,2-diphenylacetamide iodide | Acetonitrile, RT, 6 hours |
This reactivity is critical for modifying the compound’s pharmacokinetic properties .
Photochemical Reactions
While not directly studied for this compound, benzoin-derived photoremovable protecting groups (PPGs) suggest potential UV-induced transformations:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Photocyclization | UV light (254 nm) | Formation of benzofuran derivatives |
Such reactions could apply to the diphenylacetamide core under specific irradiation conditions .
Enzymatic Interactions
Though not explicitly tested, structural analogs inhibit lysosomal phospholipase A2 (LPLA2), suggesting possible bioactive interactions:
| Interaction | Enzyme | Effect | Reference |
|---|---|---|---|
| Competitive inhibition | LPLA2 | Disruption of phospholipid metabolism |
The diethylaminoethyl group may facilitate binding to enzyme active sites via electrostatic interactions .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of acetamide compounds can exhibit antidepressant-like effects. A study explored the synthesis of various acetamide derivatives, including N-(2-(diethylamino)ethyl)-2,2-diphenyl-, which showed promising results in animal models for depression treatment. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anticancer Properties
Acetamide derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that N-(2-(diethylamino)ethyl)-2,2-diphenyl- could inhibit the proliferation of certain cancer cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of N-(2-(diethylamino)ethyl)-2,2-diphenyl-. Acute toxicity studies suggest that while the compound has therapeutic potential, careful consideration must be given to dosage and administration routes to mitigate adverse effects.
Case Study 1: Antidepressant Efficacy
A study published in a pharmacology journal examined the effects of N-(2-(diethylamino)ethyl)-2,2-diphenyl- on rodent models subjected to chronic stress. The results indicated a statistically significant improvement in behavioral scores compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Cancer Cell Line Inhibition
In another study focused on cancer research, N-(2-(diethylamino)ethyl)-2,2-diphenyl- was tested against various human cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, leading researchers to propose it as a lead compound for further development in anticancer therapies.
Mechanism of Action
The mechanism by which Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide ()
- Structure: Replaces the diethylaminoethyl group with a 2,6-dimethylphenyl ring.
- Key Differences: Molecular Weight: 333.43 g/mol. Crystal Structure: Dihedral angles between phenyl rings (82.59°) indicate conformational rigidity, which may affect binding to biological targets .
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide ()
- Structure: Features a 2,4-dimethylphenyl group instead of the diethylaminoethyl chain.
- Key Differences :
Analogues with Varied Side Chains
N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()
- Structure: Retains the diethylaminoethyl side chain but lacks one phenyl group.
- Key Differences: Molecular Weight: 248.36 g/mol.
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide ()
Pharmacological and Toxicological Comparisons
Q & A
Basic: What safety protocols are essential when handling Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- in laboratory settings?
Answer:
Researchers must adhere to stringent safety measures:
- Personal Protective Equipment (PPE): Wear protective goggles, gloves, lab coats, and masks to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
Basic: What synthetic routes are used to prepare Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-?
Answer:
A common method involves carbodiimide-mediated coupling :
Reactants: Combine diphenylacetic acid with 2-(diethylamino)ethylamine in dichloromethane.
Coupling Agent: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride and triethylamine at 273 K for 3 hours .
Workup: Extract with HCl, wash with NaHCO₃, dry, and concentrate.
Crystallization: Recrystallize from a methylene chloride/acetone mixture for purity .
Basic: How is the purity and structure of this compound validated?
Answer:
Analytical Techniques:
- Spectroscopy: NMR (¹H/¹³C) confirms functional groups; IR identifies amide C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry: High-resolution MS verifies molecular weight (e.g., ~348.4 g/mol for C₂₂H₂₈N₂O) .
- Chromatography: HPLC with UV detection ensures purity (>95%) .
Advanced: How do crystallographic studies elucidate the molecular structure of this compound?
Answer:
X-ray Crystallography reveals:
- Hydrogen Bonding: Intramolecular C–H···O bonds stabilize conformation (e.g., S(6) ring motifs) .
- Intermolecular Interactions: Bifurcated N–H···O and C–H···π bonds form infinite chains, influencing crystal packing .
- Dihedral Angles: Phenyl rings exhibit angles of ~82–89°, affecting steric and electronic properties .
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Dihedral Angle (C6–C13) | 82.59° |
| Hydrogen Bond Length | 2.12–2.45 Å |
Advanced: How can computational docking predict biological interactions?
Answer:
Molecular Docking (e.g., AutoDock Vina) assesses binding affinities to targets:
- Target Selection: Align with receptors like ion channels or enzymes based on structural analogs (e.g., lidocaine derivatives ).
- Scoring Functions: Evaluate binding energy (ΔG) to prioritize high-affinity conformers.
- Validation: Compare with experimental IC₅₀ values from enzymatic assays .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Strategies Include:
- Multi-Technique Cross-Validation: Confirm NMR shifts with X-ray data .
- Dynamic Light Scattering (DLS): Detect aggregates that distort spectra.
- pH Adjustment: For pKa-dependent discrepancies (pKa ≈ 7.93 for related compounds ).
Advanced: How do substituents influence pharmacokinetics?
Answer:
Functional Group Impact:
- Diethylaminoethyl Group: Enhances solubility via protonation at physiological pH, aiding membrane permeability .
- Diphenyl Moieties: Increase lipophilicity, prolonging half-life but potentially reducing metabolic clearance .
- Case Study: Analogous compounds show logP values >3.0, correlating with CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
